(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H27N3O5S3 and its molecular weight is 521.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with structural elements similar to the queried compound focuses on their synthesis and evaluation for biological activity. For instance, derivatives of benzothiazole have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007). This research suggests that modifications of the benzothiazole core, as seen in the queried compound, could be explored for similar applications.
Antihypertensive and Antiviral Activity
Another study investigated thiazole derivatives for their potential as antihypertensive α-blocking agents, demonstrating the versatility of thiazole-containing compounds in therapeutic development (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, research on imidazo[1,2-a]pyridines, which share some structural similarity with the queried compound, has shown promising antiviral activity against human rhinovirus, suggesting potential applications in antiviral drug development (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide a foundation for further exploration of the queried compound's potential applications. Studies have detailed the synthesis routes and structural analysis of various thiazolidinone and imidazolidinone derivatives, indicating the rich chemistry surrounding these motifs and their potential utility in designing compounds with desired biological activities (Mohamed, 2014).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinases, which then phosphorylate various target proteins, leading to changes in their activity. This can affect a wide range of cellular processes, including inflammation, smooth muscle relaxation, and bronchodilation .
Pharmacokinetics
As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and reduce systemic side effects .
Result of Action
The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects . This can help to alleviate the symptoms of conditions such as chronic obstructive pulmonary disease (COPD).
Properties
IUPAC Name |
methyl 2-[6-propan-2-yl-2-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S3/c1-15(2)17-6-7-18-19(13-17)33-23(26(18)14-20(27)31-3)24-22(28)16-8-10-25(11-9-16)34(29,30)21-5-4-12-32-21/h4-7,12-13,15-16H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCRBUXDHOBKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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